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molecular formula C10H17O4P B052436 3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester CAS No. 70073-58-4

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

Cat. No. B052436
M. Wt: 232.21 g/mol
InChI Key: QAQKMSOVMMCNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474802

Procedure details

Next, to a solution of 18 g of dimethyl methanephosphonate in 294 ml of anhydrous tetrahydrofuran was added at -78° C. 86 ml of n-butyl lithium (1.5N), and the mixture was stirred for 20 mins. To the thus prepared reaction mixture was added a solution of 10.4 g of the above-mentioned ester in 20 ml of anhydrous tetrahydrofuran. Then, the mixture was stirred for 15 mins at -78° C. and for 1 hour at room temperature, and 300 ml of ether was added. The solution was washed with 150 ml of aqueous saturated solution of oxalic acid, 150 ml of water and 50 ml of aqueous saturated solution of sodium chloride and condensed. The residue was distilled under a reduced pressure to give 14.7 g of dimethyl 3-methyl-2-oxo-hept-5-yne-phosphonate (138° to 142° C./0.62 mmHg).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([O:6][CH3:7])(=[O:5])[O:3][CH3:4].[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].C[CH2:14][O:15]CC.O1CC[CH2:20][CH2:19]1>>[CH3:11][CH:10]([CH2:9][C:8]#[C:19][CH3:20])[C:14](=[O:15])[CH2:1][P:2]([O:6][CH3:7])(=[O:5])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CP(OC)(=O)OC
Name
Quantity
294 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
86 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
ester
Quantity
10.4 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred for 15 mins at -78° C. and for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the thus prepared reaction mixture
WASH
Type
WASH
Details
The solution was washed with 150 ml of aqueous saturated solution of oxalic acid, 150 ml of water and 50 ml of aqueous saturated solution of sodium chloride and condensed
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(CP(OC)(=O)OC)=O)CC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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